molecular formula C6H9N3O B1463320 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one CAS No. 1221791-84-9

8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Cat. No. B1463320
CAS RN: 1221791-84-9
M. Wt: 139.16 g/mol
InChI Key: XYLDQKUMKZCVCZ-UHFFFAOYSA-N
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Description

8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one, also known as 8-Amino-6,7-diazaspiro[3.4]octan-5-one, is an organic compound with a molecular formula of C7H10N2O. It is a cyclic amine that is commonly used in chemical synthesis and research due to its unique chemical structure, which enables it to form a variety of derivatives. This compound has a variety of applications, including as an intermediate for the synthesis of pharmaceuticals, as an inhibitor of enzymes, and as a potential therapeutic agent.

Scientific Research Applications

Antimalarial Applications

A novel diazaspiro[3.4]octane series, closely related to the chemical structure , was identified through a Plasmodium falciparum whole-cell high-throughput screening campaign. These compounds showed activity against multiple stages of the malaria parasite lifecycle. Through optimization and biological profiling, compounds with low nanomolar asexual blood-stage activity and transmission-blocking activity were developed. This highlights the potential of diazaspiro compounds in antimalarial drug discovery (Le Manach et al., 2021).

Drug Discovery and Synthetic Scaffolds

The synthesis of novel spiro scaffolds inspired by natural products has been reported, utilizing diazaspiro[3.4]octane derivatives as building blocks. These scaffolds can be easily prepared and are designed for lead generation in drug discovery, demonstrating the versatility of diazaspiro compounds in synthesizing potential therapeutic agents (Jenkins et al., 2009).

Synthesis of Fused Heterocycles

Research on the transformation of diazaspiro[4.4]nonanes has led to the synthesis of two classes of fused heterocycles, showcasing the chemical reactivity of diazaspiro compounds and their utility in generating novel heterocyclic structures with potential biological activities (Fedoseev et al., 2016).

properties

IUPAC Name

5-amino-6,7-diazaspiro[3.4]oct-5-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-4-6(2-1-3-6)5(10)9-8-4/h1-3H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLDQKUMKZCVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
Reactant of Route 2
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
Reactant of Route 3
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
Reactant of Route 4
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
Reactant of Route 5
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
Reactant of Route 6
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

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